molecular formula C7H8BFO2S B1447847 2-Fluoro-3-(methylsulfanyl)phenylboronic acid CAS No. 1451392-57-6

2-Fluoro-3-(methylsulfanyl)phenylboronic acid

Cat. No.: B1447847
CAS No.: 1451392-57-6
M. Wt: 186.02 g/mol
InChI Key: LGZXPXQDVMBXPG-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methylsulfanyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a fluorine atom and a methylsulfanyl group on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-(methylsulfanyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of certain enzymes by forming reversible covalent bonds with their active sites. The interaction with enzymes such as proteases and kinases can modulate their activity, leading to changes in cellular processes. Additionally, this compound can bind to proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to downstream effects on cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic effects without adverse outcomes. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it can inhibit or activate enzymes involved in metabolic pathways, resulting in shifts in the production and utilization of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular distribution of this compound can determine its interactions with biomolecules and its overall impact on cell function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, 2-fluoro-3-(methylsulfanyl)phenol, undergoes a reaction with boronic acid derivatives under mild conditions.

  • Purification: The resulting boronic acid is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding phenols or carboxylic acids.

  • Reduction: Reduction of the boronic acid group to borane derivatives.

  • Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Phenols, carboxylic acids.

  • Reduction Products: Borane derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-3-(methylsulfanyl)phenylboronic acid finds applications in several scientific fields:

  • Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Biology: The compound can be employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: It may serve as a building block for drug discovery and development.

  • Industry: Its use in material science for the creation of advanced materials with specific properties.

Comparison with Similar Compounds

2-Fluoro-3-(methylsulfanyl)phenylboronic acid is unique due to its specific structural features. Similar compounds include:

  • 2-Fluoro-3-(methylsulfanyl)phenol: Lacks the boronic acid group.

  • 2-Fluoro-3-(methylsulfonyl)phenylboronic acid: Contains a sulfonyl group instead of a sulfanyl group.

  • 2-Fluoro-3-(methylsulfanyl)aniline: Features an amino group instead of a boronic acid group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(2-fluoro-3-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZXPXQDVMBXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)SC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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